2-Cyclopenten-1-ol, 2-bromo-, (1S)- 2-Cyclopenten-1-ol, 2-bromo-, (1S)-
Brand Name: Vulcanchem
CAS No.: 156768-85-3
VCID: VC19133116
InChI: InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1
SMILES:
Molecular Formula: C5H7BrO
Molecular Weight: 163.01 g/mol

2-Cyclopenten-1-ol, 2-bromo-, (1S)-

CAS No.: 156768-85-3

Cat. No.: VC19133116

Molecular Formula: C5H7BrO

Molecular Weight: 163.01 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopenten-1-ol, 2-bromo-, (1S)- - 156768-85-3

Specification

CAS No. 156768-85-3
Molecular Formula C5H7BrO
Molecular Weight 163.01 g/mol
IUPAC Name (1S)-2-bromocyclopent-2-en-1-ol
Standard InChI InChI=1S/C5H7BrO/c6-4-2-1-3-5(4)7/h2,5,7H,1,3H2/t5-/m0/s1
Standard InChI Key HVTLYEBHUKZJCL-YFKPBYRVSA-N
Isomeric SMILES C1C[C@@H](C(=C1)Br)O
Canonical SMILES C1CC(C(=C1)Br)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The compound has the molecular formula C₅H₇BrO and a molecular weight of 163.01 g/mol . Its IUPAC name, (1S)-2-bromocyclopent-2-en-1-ol, reflects the stereospecific configuration at the first carbon (S-configuration) and the bromine substitution at the second carbon of the cyclopentenol ring . The structure features a five-membered cyclopentene ring with hydroxyl (-OH) and bromine (-Br) groups at positions 1 and 2, respectively (Figure 1).

Figure 1:

  • SMILES: C1C[C@@H](C(=C1)Br)O

  • InChIKey: HVTLYEBHUKZJCL-YFKPBYRVSA-N

Physicochemical Properties

Key properties include:

PropertyValueSource
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
Flash PointNot reported
LogP (Partition Coefficient)1.42
PSA (Polar Surface Area)20.23 Ų

The absence of reported melting/boiling points suggests challenges in isolation or characterization under standard conditions . The logP value indicates moderate lipophilicity, while the PSA highlights polarity due to the hydroxyl group .

Synthesis and Stereoselective Production

Halogenation of Cyclopentenol Precursors

A common route involves bromination of cyclopentenol derivatives. For example, 2-cyclopenten-1-ol can undergo electrophilic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or carbon tetrachloride . Stereochemical control is achieved via chiral catalysts or enantioselective conditions. A study by Wu et al. (2015) demonstrated the use of copper bromide (CuBr) and chiral ligands to synthesize enantiomerically enriched bromocyclopentenols .

Ring-Closing Metathesis (RCM)

RCM of diene precursors offers a stereocontrolled approach. For instance, Grubbs’ catalyst-mediated metathesis of 1,6-dienes yields cyclopentenol frameworks with defined configurations . This method was employed in the synthesis of 1-methyl-2-cyclopentenol, a structural analog, achieving 40–83% yields depending on substituents .

Applications in Organic Synthesis

Chiral Building Block

The (1S)-configuration makes this compound valuable in asymmetric synthesis. It serves as a precursor for natural products containing tertiary alcohols, such as phorbasin B . The bromine atom enables further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions .

Pharmaceutical Intermediates

The compound is implicated in synthesizing antiviral agents. For example, carbovir analogs require stereochemically defined cyclopentenol intermediates for activity . The (1S)-configuration ensures compatibility with enzymatic targets, as demonstrated in studies on purine-substituted cyclopentenes .

Agricultural Chemistry

Brominated cyclopentenols are explored as herbicides and pesticides due to their ability to disrupt plant growth pathways . The bromine moiety enhances bioavailability and environmental persistence, though regulatory data remain limited .

Comparative Analysis with Analogous Compounds

2-Bromo-3-methyl-2-cyclopenten-1-one

This ketone derivative (CAS: 80963-36-6) shares a similar brominated cyclopentene backbone but lacks the hydroxyl group. It exhibits higher reactivity in Michael additions and Diels-Alder reactions, making it preferable for polycyclic syntheses.

(1S,2R)-2-Bromo-cyclopentanol

The saturated analog (CAS: 20377-79-1) lacks the double bond, reducing conjugation effects. This increases stability but limits utility in cycloadditions .

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